molecular formula C11H9NO3 B574493 3-Amino-4-hydroxy-1-naphthoic acid CAS No. 165185-23-9

3-Amino-4-hydroxy-1-naphthoic acid

Cat. No.: B574493
CAS No.: 165185-23-9
M. Wt: 203.197
InChI Key: DZZSVBQUFJJMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 4-position on the naphthoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-1-naphthoic acid typically involves the nitration of 1-naphthoic acid followed by reduction and hydrolysis. One common method includes:

    Nitration: 1-Naphthoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydrolysis: The resulting compound is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acylation can be carried out using acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

3-Amino-4-hydroxy-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, while the amino group can form ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-naphthoic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 3-Hydroxy-2-naphthoic acid

Uniqueness

3-Amino-4-hydroxy-1-naphthoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of both amino and hydroxyl groups in close proximity allows for unique interactions in chemical and biological systems.

Properties

CAS No.

165185-23-9

Molecular Formula

C11H9NO3

Molecular Weight

203.197

IUPAC Name

3-amino-4-hydroxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)6-3-1-2-4-7(6)10(9)13/h1-5,13H,12H2,(H,14,15)

InChI Key

DZZSVBQUFJJMCG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N)C(=O)O

Synonyms

1-Naphthalenecarboxylicacid,3-amino-4-hydroxy-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.